N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]acridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of two 2,6-dichlorobenzylidene groups attached to a 3,6-acridinediamine core, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,6-acridinediamine. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a base like triethylamine to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained as a solid after cooling and filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also interact with DNA and proteins, leading to the inhibition of essential cellular functions. The pathways involved include the disruption of metal ion homeostasis and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(2,6-dichlorobenzylidene)propane-1,3-diamine
Uniqueness
N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine is unique due to its acridine core, which imparts distinct electronic and steric properties. This makes it more effective in forming stable metal complexes and interacting with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C27H15Cl4N3 |
---|---|
Molecular Weight |
523.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-N-[6-[(2,6-dichlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H15Cl4N3/c28-22-3-1-4-23(29)20(22)14-32-18-9-7-16-11-17-8-10-19(13-27(17)34-26(16)12-18)33-15-21-24(30)5-2-6-25(21)31/h1-15H |
InChI Key |
LYRXFCCNMAMROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=C(C=CC=C5Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.